molecular formula C9H7ClN2O2 B3262533 2-(4-Chloro-1H-indazol-3-YL)acetic acid CAS No. 35715-83-4

2-(4-Chloro-1H-indazol-3-YL)acetic acid

Cat. No.: B3262533
CAS No.: 35715-83-4
M. Wt: 210.62 g/mol
InChI Key: PBVHJISHNFDXRQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indazol-3-YL)acetic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of a chlorine atom at the 4-position of the indazole ring and an acetic acid moiety at the 3-position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-indazol-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate to form 4-chloro-1H-indazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the target compound . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and mild heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-indazol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-(4-Chloro-1H-indazol-3-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    4-Chloroindole-3-acetic acid: Another indazole derivative with comparable properties.

    1H-indazole-3-acetic acid: Lacks the chlorine atom but shares the indazole and acetic acid moieties.

Uniqueness

2-(4-Chloro-1H-indazol-3-YL)acetic acid is unique due to the presence of the chlorine atom at the 4-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

2-(4-chloro-2H-indazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-2-1-3-6-9(5)7(12-11-6)4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVHJISHNFDXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700052
Record name (4-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-83-4
Record name (4-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-1H-indazol-3-YL)acetic acid
Reactant of Route 2
2-(4-Chloro-1H-indazol-3-YL)acetic acid
Reactant of Route 3
2-(4-Chloro-1H-indazol-3-YL)acetic acid
Reactant of Route 4
2-(4-Chloro-1H-indazol-3-YL)acetic acid
Reactant of Route 5
2-(4-Chloro-1H-indazol-3-YL)acetic acid
Reactant of Route 6
2-(4-Chloro-1H-indazol-3-YL)acetic acid

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